
1,2-Bis(3,5-dichloro-2-hydroxyphenyl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-ビス(3,5-ジクロロ-2-ヒドロキシフェニル)エタン-1,2-ジオンは、化学および工業のさまざまな分野で注目を集めている有機化合物です。この化合物は、エタン-1,2-ジオン部分によって結合された、塩素とヒドロキシル基で置換された2つのフェニル環を特徴としています。複数の官能基の存在により、さまざまな化学反応および用途に適した汎用性の高い化合物となっています。
準備方法
合成経路と反応条件
1,2-ビス(3,5-ジクロロ-2-ヒドロキシフェニル)エタン-1,2-ジオンは、次の重要なステップを含む多段階プロセスによって合成できます。
フリーデル・クラフツアシル化: 最初のステップでは、3,5-ジクロロ-2-ヒドロキシベンゼンをオキサリルクロリドで、塩化アルミニウム(AlCl3)などのルイス酸触媒の存在下でアシル化します。この反応により、中間体である3,5-ジクロロ-2-ヒドロキシベンゾイルクロリドが生成されます。
縮合反応: 次に、中間体をピリジンなどの塩基の存在下で、3,5-ジクロロ-2-ヒドロキシベンゼンの別の分子と縮合反応させます。このステップにより、1,2-ビス(3,5-ジクロロ-2-ヒドロキシフェニル)エタン-1,2-ジオンが生成されます。
工業的生産方法
この化合物の工業的生産には、通常、同じ合成経路が使用されますが、規模が大きくなります。反応条件は、高収率と高純度を確保するために最適化されています。反応条件を一定に保ち、効率を高めるために、連続フローリアクターや自動化システムが頻繁に使用されます。
化学反応の分析
反応の種類
1,2-ビス(3,5-ジクロロ-2-ヒドロキシフェニル)エタン-1,2-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されてキノンを生成します。
還元: カルボニル基は還元されてアルコールを生成します。
置換: 塩素原子は、アミンやチオールなどの他の求核剤で置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
置換: 求核置換反応では、しばしばアジ化ナトリウム(NaN3)やチオ尿素などの試薬が使用されます。
主な生成物
酸化: ジクロロキノンの生成。
還元: ジクロロヒドロキシフェニルエタンジオールの生成。
置換: 使用した求核剤に応じて、さまざまな置換誘導体の生成。
4. 科学研究での応用
1,2-ビス(3,5-ジクロロ-2-ヒドロキシフェニル)エタン-1,2-ジオンは、科学研究でいくつかの用途があります。
化学: 複雑な有機分子やポリマーの合成における前駆体として使用されます。
生物学: 潜在的な抗菌性および抗真菌性について研究されています。
医学: 特に特定の酵素の阻害剤を設計する際に、創薬における可能性のある用途について調査されています。
工業: 染料、顔料、その他の特殊化学品の生産に使用されています。
科学的研究の応用
1,2-Bis(3,5-dichloro-2-hydroxyphenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
1,2-ビス(3,5-ジクロロ-2-ヒドロキシフェニル)エタン-1,2-ジオンの作用機序は、さまざまな分子標的との相互作用を伴います。
酵素阻害: この化合物は、酵素の活性部位に結合することにより酵素を阻害し、基質の結合とそれに続く触媒活性を阻止します。
酸化ストレス: 微生物細胞で酸化ストレスを引き起こし、細胞損傷と死に至ります。
シグナル伝達: この化合物は細胞シグナル伝達経路を妨害し、細胞の増殖と増殖に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
1,2-ビス(3,4-ジメトキシフェニル)エタン-1,2-ジオン: 構造は類似していますが、ヒドロキシル基の代わりにメトキシ基を持っています。
1,2-ビス(2,5-ジメチルチオフェン-3-イル)エタン-1,2-ジオン: フェニル環の代わりにチオフェン環が含まれています。
1,2-ビス(ジフェニルホスフィノ)エタン: ヒドロキシル基と塩素基の代わりにホスフィン基が含まれています。
独自性
1,2-ビス(3,5-ジクロロ-2-ヒドロキシフェニル)エタン-1,2-ジオンは、塩素とヒドロキシル置換基の組み合わせが特徴であり、これにより独自の化学反応性と生物学的活性が付与されます。そのため、研究や産業におけるさまざまな用途に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar structure but with methoxy groups instead of hydroxyl groups.
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: Contains thiophene rings instead of phenyl rings.
1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of hydroxyl and chlorine groups.
Uniqueness
1,2-Bis(3,5-dichloro-2-hydroxyphenyl)ethane-1,2-dione is unique due to its combination of chlorine and hydroxyl substituents, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
63992-65-4 |
|---|---|
分子式 |
C14H6Cl4O4 |
分子量 |
380.0 g/mol |
IUPAC名 |
1,2-bis(3,5-dichloro-2-hydroxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6Cl4O4/c15-5-1-7(11(19)9(17)3-5)13(21)14(22)8-2-6(16)4-10(18)12(8)20/h1-4,19-20H |
InChIキー |
OMOJSAYZCUWZSK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(17-Hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B12294490.png)
![(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one](/img/structure/B12294502.png)
![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12294526.png)
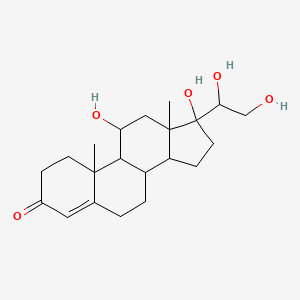

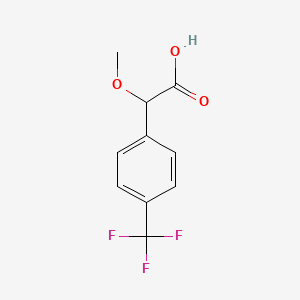


![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)
![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)
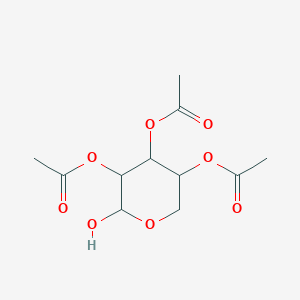
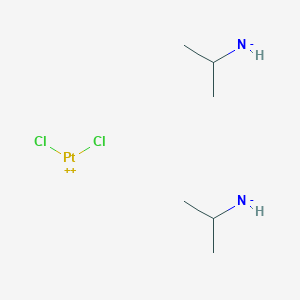
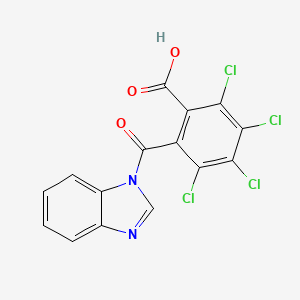
![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)
